Trityl candesartan
CAS No.: 139481-72-4
VCID: VC0029785
Molecular Formula: C43H34N6O3
Molecular Weight: 682.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Trityl candesartan is an intermediate compound involved in the synthesis of candesartan cilexetil, a prodrug used to treat hypertension. Candesartan itself is a potent, long-acting angiotensin II receptor antagonist, but its oral absorption is poor, necessitating the development of candesartan cilexetil as a more bioavailable form . Synthesis of Trityl CandesartanThe synthesis of trityl candesartan involves several steps, starting from candesartan cyclic compounds. A novel method includes a three-step reaction sequence: forming tetrazole, hydrolysis, and adding a protecting group . This process is environmentally friendly and suitable for industrial production due to reduced energy consumption and waste discharge . Steps in Synthesis
Role in Candesartan Cilexetil SynthesisTrityl candesartan cilexetil is an intermediate in the synthesis of candesartan cilexetil. The trityl group is removed through deprotection using organic acids like trifluoroacetic acid or methanesulfonic acid in organic solvents such as toluene or methanol . Deprotection Process
Research Findings and ApplicationsTrityl candesartan is primarily used as an intermediate in pharmaceutical synthesis. Its role in the production of candesartan cilexetil highlights its importance in the development of antihypertensive drugs. The synthesis methods for trityl candesartan have evolved to be more efficient and environmentally friendly, making it a crucial component in modern pharmaceutical manufacturing . Environmental ImpactThe synthesis process for trityl candesartan has been optimized to reduce energy consumption and waste, contributing to more sustainable pharmaceutical production . |
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CAS No. | 139481-72-4 |
Product Name | Trityl candesartan |
Molecular Formula | C43H34N6O3 |
Molecular Weight | 682.8 g/mol |
IUPAC Name | 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Standard InChI | InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) |
Standard InChIKey | VBMKOTRJWPIKMG-UHFFFAOYSA-N |
SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O |
Canonical SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O |
Appearance | Off-White Solid |
Melting Point | 163-165 °C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- |
PubChem Compound | 10312563 |
Last Modified | Aug 15 2023 |
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